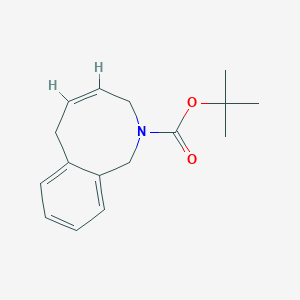

叔丁基(4Z)-3,6-二氢-1H-2-苯并噁嗪-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three methyl groups . This group is known for its steric bulk and its resistance to acid and base hydrolysis .

Synthesis Analysis

The synthesis of tert-butyl compounds often involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a suitable electrophile . The specific synthesis route would depend on the structure of the desired product .Molecular Structure Analysis

Tert-butyl groups are known to be sterically bulky, which can influence the conformation and reactivity of the molecules they are part of . They can also affect the physical properties of the molecule, such as its solubility and melting point .Physical And Chemical Properties Analysis

Tert-butyl groups can influence the physical and chemical properties of the compounds they are part of. For example, they can increase the steric bulk of the molecule, affect its polarity, and influence its solubility in different solvents .科学研究应用

Organic Optoelectronic Materials

Carbazole-based compounds, including Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate, play a crucial role in organic optoelectronic devices. Here’s why:

- Advantages : Carbazole compounds offer several advantages, such as low-cost starting materials, facile functionalization at the nitrogen atom, and easy linkage through the carbazole backbone .

Photophysics and Excited-State Dynamics

Understanding the photophysical behavior of this compound is essential for its practical applications:

- Excited-State Relaxation : Femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy reveal that the initially prepared singlet state (Sx) decays to the S1 state via internal conversion (IC). The S1 state exhibits absorption peaks at 350, 600, and 1100 nm with a lifetime of 13–15 ns. Energy transfer to the solvent occurs within 8–20 ps. The triplet state (T1) is populated by intersystem crossing (ISC) from S1, with a typical quantum yield of 51–56% .

- Radical Cation Formation : Two-photon excitation leads to the formation of a small amount of the radical cation .

Biologically Active Precursor

Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: (a derivative of EN300-6760106) serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Other Applications

While research is ongoing, consider exploring these additional applications:

Knötig, K. M., Gust, D., Lenzer, T., & Oum, K. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Photochem, 4(2), 163–178. DOI: 10.3390/photochem4020010 Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Springer. Link

作用机制

未来方向

Tert-butyl groups are widely used in organic synthesis and materials science, and research is ongoing to develop new methods for their incorporation into complex molecules and materials . Future directions in this field could include the development of more efficient synthesis methods, the design of new tert-butyl-containing materials with improved properties, and the exploration of new applications for these compounds .

属性

IUPAC Name |

tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-11-7-6-9-13-8-4-5-10-14(13)12-17/h4-8,10H,9,11-12H2,1-3H3/b7-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYOIFZPYIHIOA-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CCC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C/C=C\CC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide](/img/structure/B2773377.png)

![11-[(Oxolan-2-yl)methyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2773381.png)

![N-[2-(Benzhydrylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B2773384.png)

![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773389.png)

![2-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2773392.png)

![[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2773394.png)